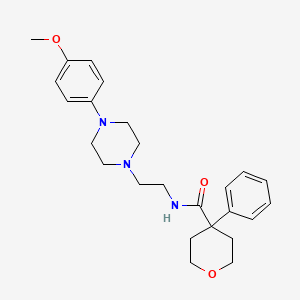
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a piperazine ring, a methoxyphenyl group, and a tetrahydropyran ring. Piperazine rings are common in many pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The methoxyphenyl group is a common substituent in organic chemistry, known for its electron-donating properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. Piperazine derivatives, for example, are known to undergo a variety of reactions, including those involving their nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its solubility, melting point, and spectral properties .Scientific Research Applications
PET Tracer Development
García et al. (2014) studied N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, revealing its potential as a PET radioligand. The compound was found to be a selective antagonist for 5-HT1A receptors, showing promise for in vivo quantification in neuropsychiatric disorders due to its high brain uptake and stability (García et al., 2014).
Radioligand for CB1 Cannabinoid Receptors
Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033), a potential radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Serotonin Receptor Research
Craven, Grahame-Smith, and Newberry (1994) explored the compound WAY-100635, closely related to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. They found it to be a potent and selective antagonist of the 5-HT1A serotonin receptor, influencing 5-HT neuronal firing, which has implications for serotonin research and potential therapeutic applications (Craven et al., 1994).
Dopamine D3 Receptor Imaging
Gao et al. (2008) synthesized a series of carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging of dopamine D3 receptors. This study provides a pathway for exploring dopaminergic neurotransmission in disorders like Parkinson's and schizophrenia (Gao et al., 2008).
TRPV1 Antagonist Research
Nie et al. (2020) worked on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound structurally similar to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. They aimed to enhance the pharmacological profile and reduce side effects, contributing to the development of new pain relief medications (Nie et al., 2020).
Serotonin 1A Receptor Imaging
Choi et al. (2015) compared 18F-Mefway with 18F-FCWAY for quantification of 5-HT1A receptors in human subjects using PET. They found that while 18F-Mefway showed lower distribution volume ratio values, its resistance to in vivo defluorination made it a good candidate for 5-HT1A receptor imaging (Choi et al., 2015).
Bacterial Topoisomerase Inhibitors
Bobesh et al. (2016) investigated the replacement of the aminopiperidine linker with a piperazine moiety in novel bacterial type II topoisomerase inhibitors. This was part of an effort to develop new antibacterial agents with reduced cardiotoxicity, highlighting the role of chemical modifications in enhancing drug safety and efficacy (Bobesh et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withalpha1-adrenergic receptors and acetylcholinesterase . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing central cholinergic neurotransmission .
Mode of Action
Similar compounds have been found to act asantagonists to alpha1-adrenergic receptors , meaning they block the receptors and prevent their activation. In the case of acetylcholinesterase, these compounds act as inhibitors , preventing the enzyme from breaking down acetylcholine and thereby increasing the levels of this neurotransmitter .
Biochemical Pathways
For instance, alpha1-adrenergic receptors play a role in the regulation of blood pressure and urinary tract function . Acetylcholinesterase is involved in the regulation of acetylcholine levels, which is crucial for nerve signal transmission .
Pharmacokinetics
Similar compounds have been found to exhibit acceptable pharmacokinetic profiles, as supported by in silico study .
Result of Action
Similar compounds have been found to have neuroprotective potential, validating their use in alleviating toxic effects of certain substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-30-23-9-7-22(8-10-23)28-17-15-27(16-18-28)14-13-26-24(29)25(11-19-31-20-12-25)21-5-3-2-4-6-21/h2-10H,11-20H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNRRMPFHHIZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]acetamide](/img/structure/B2799410.png)
![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2799412.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2799413.png)
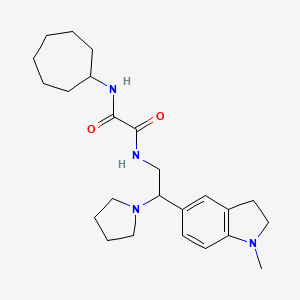
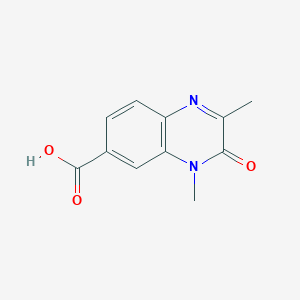
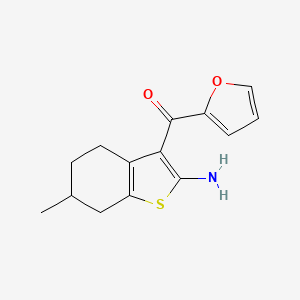

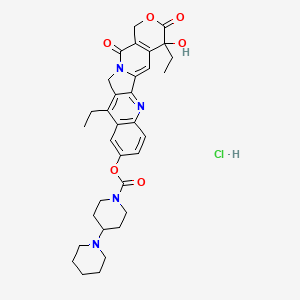
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
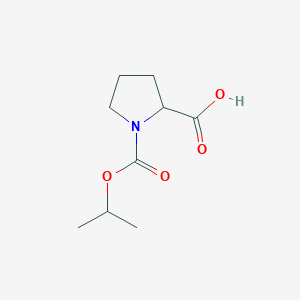
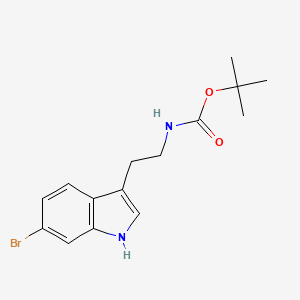
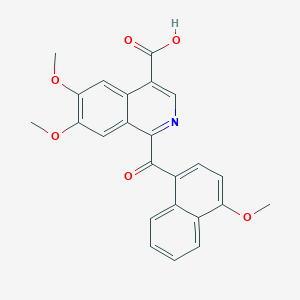
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2799432.png)